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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for 2-
Morpholinoacetaldehyde, a key intermediate in various synthetic applications. Due to the

limited availability of detailed public data for the free aldehyde, this document focuses on the

more stable hydrochloride salt, 2-Morpholinoacetaldehyde hydrochloride. The guide presents

available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines

generalized experimental protocols for these techniques, and includes a workflow diagram for

spectroscopic analysis.

Spectroscopic Data
The following tables summarize the currently available spectroscopic data for 2-
Morpholinoacetaldehyde hydrochloride. It is important to note that a complete, detailed

experimental dataset, including multiplicity and coupling constants for ¹H NMR and a full peak

list for ¹³C NMR, is not readily available in the public domain. The data presented here is

compiled from available safety data sheets and chemical supplier information.

¹H NMR Data for 2-Morpholinoacetaldehyde
Hydrochloride
Solvent: Chloroform-d (CDCl₃)
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Chemical Shift
(δ) ppm

Protons Multiplicity Integration
Coupling
Constant (J)
Hz

9.65 Aldehyde (-CHO) Not Specified 1H Not Specified

3.72 – 3.55

Morpholine ring

(-CH₂-O-CH₂-

and -CH₂-N-

CH₂-)

Not Specified 8H Not Specified

Note: The broad range for the morpholine protons suggests complex overlapping signals,

which would require higher resolution spectroscopy for detailed assignment.

¹³C NMR Data for 2-Morpholinoacetaldehyde
Hydrochloride
No experimental ¹³C NMR data for 2-Morpholinoacetaldehyde or its hydrochloride salt has

been found in publicly accessible databases at the time of this report.

Infrared (IR) Spectroscopy Data for 2-
Morpholinoacetaldehyde Hydrochloride

Frequency (cm⁻¹) Functional Group Description

1720 C=O Aldehyde carbonyl stretch[1]

2800 - 3000 C-H

C-H stretching vibrations of the

morpholine ring and the alkyl

chain[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra for a

small organic molecule like 2-Morpholinoacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Morpholinoacetaldehyde hydrochloride

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 2-Morpholinoacetaldehyde hydrochloride for ¹H NMR

(or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Gently vortex the mixture until the sample is fully dissolved.

Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth according to the

spectrometer's gauge.

Place the sample into the NMR spectrometer.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,

spectral width, acquisition time, relaxation delay).

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the raw data.

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Morpholinoacetaldehyde hydrochloride

Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.

Agate mortar and pestle

Pellet press

Salt plates (e.g., NaCl or KBr) for liquid films.

Procedure (for solid samples using KBr pellet method):
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Sample Preparation:

Place a small amount of dry KBr powder into an agate mortar.

Add a very small amount (1-2 mg) of 2-Morpholinoacetaldehyde hydrochloride.

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the frequencies of these bands to specific functional groups using a correlation

chart.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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